Dodecachlorocyclohexaphosphazene

Description

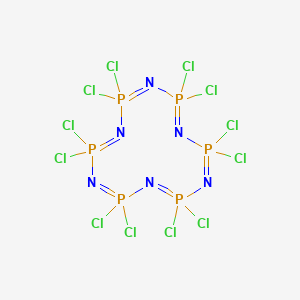

Structure

2D Structure

3D Structure

Properties

CAS No. |

2851-52-7 |

|---|---|

Molecular Formula |

Cl12N6P6 |

Molecular Weight |

695.3 g/mol |

IUPAC Name |

2,2,4,4,6,6,8,8,10,10,12,12-dodecachloro-1,3,5,7,9,11-hexaza-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododeca-1,3,5,7,9,11-hexaene |

InChI |

InChI=1S/Cl12N6P6/c1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19 |

InChI Key |

KJRGXLZAQQBDNB-UHFFFAOYSA-N |

Canonical SMILES |

N1=P(N=P(N=P(N=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dodecachlorocyclohexaphosphazene

Established Synthetic Routes and Mechanistic Aspects

The traditional methods for synthesizing cyclic chlorophosphazenes, including Dodecachlorocyclohexaphosphazene, have been well-established for decades. These routes typically involve the reaction of simple phosphorus and nitrogen precursors under specific conditions, leading to a mixture of cyclic and linear products.

Direct Chlorination and Related Reaction Pathways

n PCl₅ + n NH₄Cl → (NPCl₂)ₙ + 4n HCl

The reaction proceeds through a complex mechanism. A proposed pathway suggests that phosphorus pentachloride exists as an ion pair, [PCl₄]⁺[PCl₆]⁻, in the reaction medium. mdpi.com The process is believed to initiate with a nucleophilic attack on the positively charged phosphorus atom by an ammonia (B1221849) molecule, which is formed from the dissociation of ammonium (B1175870) chloride. mdpi.com This leads to the formation of linear phosphazene oligomers, such as Cl(PCl₂=N)ₙ–PCl₃⁺[PCl₆]⁻. mdpi.com These linear intermediates subsequently undergo intramolecular cyclization to form the stable cyclic products, (NPCl₂)ₙ. mdpi.com The formation of cyclic products is driven by the reaction of these linear chains with additional ammonium chloride. mdpi.com

An alternative theory has been proposed, particularly for the formation of higher cyclic phosphazenes like the hexamer, suggesting it may occur not through intramolecular cyclization but via the intermolecular interaction of two smaller rings, such as the dimerization of the trimer: 2 (NPCl₂)₃ → (NPCl₂)₆. mdpi.com, preprints.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield of desired cyclic phosphazenes and minimizing the formation of unwanted linear polymers. Key parameters that influence the reaction outcome include temperature, solvent, reactant stoichiometry, and the use of catalysts.

The reaction rate is highly dependent on temperature. For instance, the reaction requires 25-30 hours for completion in boiling chlorobenzene (B131634) (b.p. 131°C), whereas in the higher-boiling sym-tetrachloroethane (b.p. 147°C), the time is reduced to 7-8 hours. mdpi.com, researchgate.net Since ammonium chloride is largely insoluble in common organic solvents, the reaction is heterophase, occurring at the liquid-solid interface. mdpi.com, researchgate.net Consequently, using finely dispersed ammonium chloride increases the surface area and thereby accelerates the reaction rate and improves the yield of cyclic products. preprints.org, researchgate.net

Table 1: Influence of Reaction Conditions on Chlorophosphazene Synthesis

| Parameter | Condition | Effect on Reaction | Citation |

|---|---|---|---|

| Solvent | Chlorobenzene (b.p. 131°C) | Slower reaction rate (25-30 h) | mdpi.com, researchgate.net |

| sym-Tetrachloroethane (b.p. 147°C) | Faster reaction rate (7-8 h) | mdpi.com, researchgate.net | |

| Pyridine (B92270) | Acts as solvent and HCl acceptor, reduces reaction time to ~1 h | researchgate.net | |

| Reactants | Finely dispersed NH₄Cl | Increases reaction surface area, enhancing rate and yield | preprints.org, researchgate.net |

| Gradual addition of PCl₅ to excess NH₄Cl | Increases total cyclics yield significantly (up to 93%) | mdpi.com, researchgate.net |

| Catalyst | Zinc Chloride (ZnCl₂) | Reduces reaction time and increases yield of oligomers | researchgate.net, uakron.edu |

Novel Approaches to this compound Synthesis

While the direct chlorination method is robust, it produces a mixture of oligomers. Modern research has focused on developing more controlled synthetic routes that allow for the targeted production of specific ring sizes, including this compound.

Solvent Effects and Reaction Kinetics in this compound Formation

The solvent plays a critical role in the synthesis of chlorophosphazenes, influencing not only the reaction rate but also the product distribution. The selection of a solvent is crucial for managing the reaction temperature and facilitating the interaction between the solid ammonium chloride and the dissolved phosphorus pentachloride. mdpi.com, researchgate.net High-boiling non-polar solvents like chlorobenzene and tetrachloroethane are standard choices. wikipedia.org The use of pyridine as both a solvent and an acid-binding agent can dramatically accelerate the reaction. researchgate.net

The kinetics of the reaction are complex due to the heterogeneous nature of the system. The rate is limited by the interfacial area between the solid NH₄Cl and the liquid phase. preprints.org, researchgate.net Recent studies on related systems highlight that solvent selection can critically influence reaction outcomes, with some polar and nonpolar solvents having a detrimental effect, leading to the formation of inseparable oligomers, while others can enable high-yield, one-pot syntheses. rsc.org, acs.org For example, in the synthesis of the monomer precursor Cl₃P=NSiMe₃, the reaction in toluene (B28343) leads directly to the polymer in high yield without the need to isolate the intermediate. rsc.org Understanding these solvent effects through kinetic studies is essential for designing more efficient and selective synthetic protocols. nih.gov

Purification and Isolation Techniques for this compound

The crude product from the synthesis of chlorophosphazenes is a mixture containing various cyclic oligomers ((NPCl₂)ₙ, where n = 3, 4, 5, 6, and higher), as well as some linear polymers. The separation and purification of a specific oligomer like this compound from this complex mixture is a critical challenge.

A typical workup begins with the filtration of the hot reaction solution to remove unreacted ammonium chloride and other insoluble materials. The solvent is then removed, often by distillation. researchgate.net The resulting mixture of chlorophosphazenes can be separated using a variety of techniques, including solvent extraction, fractional crystallization, and chromatography.

Fractional crystallization is a powerful technique that separates compounds based on differences in their solubility and crystallization temperature. wikipedia.org For chlorophosphazenes, this can involve dissolving the crude mixture in a suitable solvent like petroleum ether or n-heptane and then selectively precipitating the different cyclic species. For example, a method involving treatment with sulfuric acid has been described to separate the trimer and tetramer. Further purification is often achieved by recrystallization; for instance, the trimer can be recrystallized from absolute ethanol.

For higher oligomers like the hexamer, which are present in smaller quantities, more advanced separation methods are required. Liquid chromatography has been successfully employed to isolate and identify individual cyclic phosphazenes up to (NPCl₂)₉. mdpi.com, preprints.org Sublimation is also a viable method for purifying volatile components like the trimer and could potentially be applied to other smaller oligomers under controlled conditions. uakron.edu, kccollege.ac.in

Table 3: Comparison of Purification Techniques for Chlorophosphazenes

| Technique | Description | Application/Efficacy | Citation |

|---|---|---|---|

| Solvent Extraction | Utilizes differential solubility of oligomers in immiscible solvents (e.g., petroleum ether/sulfuric acid). | Effective for bulk separation of major components like the trimer and tetramer. | |

| Fractional Crystallization | Separation based on differences in solubility at a given temperature. | Used to isolate specific oligomers, such as the tetramer from hexane. | researchgate.net, , wikipedia.org |

| Sublimation | Purification of volatile solids by phase transition from solid to gas. | Primarily used for the highly volatile trimer, (NPCl₂)₃. | uakron.edu, kccollege.ac.in |

| Liquid Chromatography | High-resolution separation based on differential partitioning between stationary and mobile phases. | Essential for the isolation and identification of higher, less abundant oligomers like (NPCl₂)₅₋₉. | mdpi.com, preprints.org |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing pure crystals to form upon cooling. | A standard final purification step for obtaining high-purity crystalline solids. | , researchgate.net |

Advanced Spectroscopic and Diffraction Based Characterization of Dodecachlorocyclohexaphosphazene

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of phosphazene compounds, offering detailed information about the atomic connectivity and chemical environment of nuclei such as ³¹P.

Elucidation of Molecular Connectivity and Isomeric Forms via 1D and 2D NMR Techniques

One-dimensional (1D) and two-dimensional (2D) NMR techniques are powerful tools for mapping the covalent framework of molecules. acs.org For a symmetrical, unsubstituted ring system like dodecachlorocyclohexaphosphazene, the phosphorus and nitrogen atoms are chemically equivalent. Consequently, its ¹⁵N NMR spectrum would be expected to show a single resonance, as would its ³¹P NMR spectrum.

In the case of substituted derivatives of (NPCl₂)₆, where chlorine atoms are replaced by other functional groups, isomers (geminal, non-geminal, cis, trans) can arise. 2D NMR experiments would be indispensable for elucidating such complex structures. Techniques include:

COSY (Correlation Spectroscopy): While not directly applicable to the P-N backbone without suitable NMR-active substituents, it would reveal proton-proton coupling networks within organic side groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded nuclei, such as ¹H-¹³C in organic substituents or, if applicable, ¹H-¹⁵N or ¹H-³¹P in specifically designed molecules.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds), which would be critical for connecting substituents to the phosphazene ring by correlating, for example, protons in a side chain to a phosphorus atom in the ring.

Phosphorus-31 NMR in this compound Research

Phosphorus-31 (³¹P) NMR is particularly informative for phosphazene chemistry due to the 100% natural abundance and spin-1/2 nature of the ³¹P nucleus. researchgate.net This results in sharp signals and relatively straightforward spectra. For the symmetrical (NPCl₂)₆ ring, all six phosphorus atoms are in identical chemical environments, leading to the expectation of a single sharp peak in the proton-decoupled ³¹P NMR spectrum.

While a specific, isolated chemical shift for (NPCl₂)₆ is not widely reported, data from mixtures of cyclic chlorophosphazenes, [NPCl₂]n=3–8, have been analyzed. In such mixtures, a series of singlets are observed, each corresponding to a different ring size. The chemical shift values for cyclic chlorophosphazenes are sensitive to ring size. For comparison, the well-characterized trimer and tetramer provide a reference for the expected spectral region.

| Compound | Chemical Formula | ³¹P NMR Chemical Shift (δ) ppm |

|---|---|---|

| Hexachlorocyclotriphosphazene | (NPCl₂)₃ | ~ +20 |

| Octachlorocyclotetraphosphazene (B1205224) | (NPCl₂)₄ | ~ -7 |

| This compound | (NPCl₂)₆ | Expected as a singlet in the characteristic region for cyclic chlorophosphazenes |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Investigation of P=N and P-Cl Vibrational Modes

The vibrational spectrum of this compound is dominated by absorptions corresponding to the stretching and bending of the phosphazene ring (P=N) and the phosphorus-chlorine (P-Cl) bonds. The strong, broad absorption associated with the P=N asymmetric stretch is one of the most characteristic features of cyclophosphazenes. For this compound, this key vibration has been reported at approximately 1325 cm⁻¹. The P-Cl stretching vibrations typically appear in the 500-600 cm⁻¹ region.

The position of the P=N stretching frequency is influenced by the size of the phosphazene ring. A comparison with the trimer and tetramer illustrates this trend.

| Compound | Chemical Formula | P=N Stretching Frequency (cm⁻¹) | P-Cl Stretching Frequency (cm⁻¹) |

|---|---|---|---|

| Hexachlorocyclotriphosphazene | (NPCl₂)₃ | ~1218 | ~612 |

| Octachlorocyclotetraphosphazene | (NPCl₂)₄ | ~1315 | ~598 |

| This compound | (NPCl₂)₆ | ~1325 | Expected ~600 |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition Validation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition from its exact mass. For this compound, HRMS would be used to verify the molecular formula of (NPCl₂)₆. The calculated monoisotopic mass, based on the most abundant isotopes (¹⁴N, ³¹P, ³⁵Cl), allows for unambiguous confirmation of the compound's identity.

The analysis of the isotopic pattern is also crucial. The presence of twelve chlorine atoms in the molecule would result in a highly complex and characteristic isotopic cluster for the molecular ion [M]⁺, arising from the natural abundances of the ³⁵Cl and ³⁷Cl isotopes. This pattern serves as a definitive signature for the compound.

Upon ionization, the molecular ion can undergo fragmentation. For chlorophosphazenes, common fragmentation pathways include the sequential loss of chlorine atoms ([M-Cl]⁺) or the cleavage of the P-N ring. Analysis of these fragment ions provides further corroboration of the molecular structure.

| Compound | Chemical Formula | Monoisotopic Molecular Mass (Da) |

|---|---|---|

| This compound | (¹⁴N₆³¹P₆³⁵Cl₁₂) | 695.4293 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment, the parent ion of the target molecule is isolated and then subjected to collision-induced dissociation (CID), breaking it down into smaller, charged fragments. The analysis of these fragments provides a molecular fingerprint, offering valuable clues about the connectivity and arrangement of atoms within the original molecule.

For this compound, electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern. A notable observation in the mass spectra of cyclic chlorophosphazenes is the transformation between different ring sizes. For instance, the fragmentation of the hexamer, (NPCl₂)₆, can lead to the formation of the more stable trimer, (NPCl₂)₃. acs.org This suggests that a primary fragmentation pathway involves the cleavage of the P-N ring system.

A plausible fragmentation scheme for this compound under MS/MS conditions would involve the initial loss of chlorine atoms, followed by the cleavage of the phosphazene ring. The most common fragmentation patterns observed in the mass spectra of organic and inorganic compounds involve the cleavage of the weakest bonds. In the case of this compound, the P-Cl bonds are generally more susceptible to cleavage than the P-N bonds of the ring.

Table 1: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss |

| 690 ([P₆N₆Cl₁₂]⁺) | Loss of Cl | 655 ([P₆N₆Cl₁₁]⁺) | Cl |

| 655 ([P₆N₆Cl₁₁]⁺) | Loss of Cl | 620 ([P₆N₆Cl₁₀]⁺) | Cl |

| 620 ([P₆N₆Cl₁₀]⁺) | Ring Cleavage | 345 ([P₃N₃Cl₅]⁺) | P₃N₃Cl₅ |

| 345 ([P₃N₃Cl₅]⁺) | Loss of Cl | 310 ([P₃N₃Cl₄]⁺) | Cl |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is an indispensable tool for determining the arrangement of atoms within a crystalline solid. By analyzing the way a crystal scatters an incident X-ray beam, it is possible to deduce the three-dimensional structure of the molecules and how they are packed in the crystal lattice.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

While specific single-crystal X-ray diffraction data for this compound was not found in the searched literature, data for the closely related Hexachlorocyclotriphosphazene ((NPCl₂)₃) is available and provides a basis for understanding the structural characteristics of the P-N ring and P-Cl bonds. wikipedia.org For the hexamer, it is expected that the P-N-P and N-P-N bond angles within the twelve-membered ring will accommodate a puckered or non-planar conformation to minimize steric strain. The phosphorus atoms would likely exhibit a tetrahedral geometry, each bonded to two nitrogen atoms within the ring and two external chlorine atoms.

Table 2: Expected Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10 - 15 |

| b (Å) | 10 - 15 |

| c (Å) | 10 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| P-N bond length (Å) | 1.56 - 1.60 |

| P-Cl bond length (Å) | 1.98 - 2.02 |

| N-P-N angle (°) | 118 - 122 |

| P-N-P angle (°) | 120 - 125 |

| Cl-P-Cl angle (°) | 100 - 104 |

This table provides estimated crystallographic parameters for this compound based on the known structures of other cyclic chlorophosphazenes. The actual values can only be confirmed through experimental single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction for Bulk Phase Characterization

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD is crucial for confirming the phase purity of a synthesized compound and can be used to identify unknown crystalline materials by comparing their diffraction patterns to a database of known patterns. acs.orgacs.org

A powder X-ray diffraction pattern of this compound would consist of a series of peaks at specific diffraction angles (2θ), with the position and intensity of each peak being characteristic of its crystal structure. By indexing these peaks, it is possible to determine the unit cell parameters of the crystal lattice. While a specific experimental powder pattern for pure this compound was not found in the surveyed literature, comparative studies of (NPCl₂)n series often utilize PXRD to distinguish between different ring sizes and to assess the purity of the samples. researchgate.net

Reactivity and Reaction Mechanisms of Dodecachlorocyclohexaphosphazene

Nucleophilic Substitution Reactions on the Phosphazene Ring

The core reactivity of dodecachlorocyclohexaphosphazene, and phosphazenes in general, is characterized by nucleophilic substitution at the phosphorus centers. In these reactions, a nucleophile, which is an electron-rich species, replaces a chlorine atom on the phosphazene ring. masterorganicchemistry.comnumberanalytics.com This process allows for the systematic replacement of chlorine atoms with a wide variety of organic or inorganic groups, leading to a vast library of new phosphazene derivatives with tailored properties.

The general mechanism involves the attack of the nucleophile on the electrophilic phosphorus atom, leading to the displacement of a chloride ion. masterorganicchemistry.com The reaction can proceed through different mechanistic pathways, primarily the SN2 (bimolecular nucleophilic substitution) and SN1 (unimolecular nucleophilic substitution) mechanisms, or borderline cases. numberanalytics.comorganic-chemistry.orgksu.edu.sa The specific pathway is influenced by several factors including the nature of the nucleophile, the solvent, and the substituents already present on the phosphazene ring. ksu.edu.sa

For instance, reactions of 10- and 11-membered ansa-cyclotriphosphazene derivatives with sodium salts of methanol (B129727) have been studied to understand the reaction pathways. researchgate.net These studies revealed that nucleophilic substitution can occur at both the PCl2 and PCl(OR) phosphorus atoms, with a preference for the PCl2 group. researchgate.net

The substitution of chlorine atoms on the this compound ring can exhibit both regioselectivity and stereoselectivity. Regioselectivity refers to the preference for reaction at one phosphorus atom over another, while stereoselectivity refers to the preferential formation of one stereoisomer over another.

In the case of partially substituted cyclophosphazenes, the substitution of the remaining chlorine atoms is influenced by the nature of the existing substituent. For example, in the reaction of ansa-{N3P3Cl4[OCH2(CF2)3CH2O]} with sodium methoxide, substitution occurs preferentially at the PCl2 group over the P(OR)Cl moiety. researchgate.net This preference is attributed to factors like the P-Cl bond lengths and a cation-assisted mechanism. researchgate.net

Stereoselectivity is also a key feature of these reactions. X-ray crystallographic studies have demonstrated that nucleophilic substitution at the ansa-ring PCl(OR) phosphorus atoms of certain cyclotriphosphazene (B1200923) compounds proceeds with retention of configuration. researchgate.net In contrast, SN2 reactions at a carbon center typically proceed with an inversion of stereochemistry. organic-chemistry.org The SN1 mechanism, which involves a planar carbocation intermediate, generally leads to racemization. numberanalytics.comorganic-chemistry.org

The kinetics of nucleophilic substitution reactions on phosphazene rings are typically studied by monitoring the reaction rate as a function of reactant concentrations. msu.edu For a bimolecular (SN2) mechanism, the reaction rate is dependent on the concentration of both the phosphazene and the nucleophile. libretexts.org This is because the SN2 reaction is a concerted, one-step process where the nucleophile attacks and the leaving group departs simultaneously. numberanalytics.comlibretexts.org The rate law for such a reaction is expressed as:

Rate = k[Phosphazene][Nucleophile]

In contrast, a unimolecular (SN1) mechanism involves a slow, rate-determining step where the leaving group departs to form a carbocation-like intermediate, followed by a rapid attack by the nucleophile. numberanalytics.commsu.edu In this case, the reaction rate is only dependent on the concentration of the phosphazene:

Rate = k[Phosphazene]

Kinetic studies on the reactions of 1-chloromethylnaphthalene with anilines have shown that the rate constants increase with increasing temperature and pressure. researchgate.netias.ac.in The negative values for activation volume and entropy suggest an associative SN2 mechanism. researchgate.net

Both steric and electronic effects play a crucial role in determining the reactivity of this compound in nucleophilic substitution reactions. nih.govfrancis-press.com

Electronic Effects: The electronegativity of the substituents on the phosphazene ring significantly influences the electrophilicity of the phosphorus atoms. researchgate.net Electron-withdrawing groups increase the positive charge on the phosphorus atoms, making them more susceptible to nucleophilic attack. researchgate.net Conversely, electron-donating groups decrease the electrophilicity and thus the reactivity. researchgate.net The electronic nature of the nucleophile is also critical; stronger, more electron-rich nucleophiles react faster. ksu.edu.sa

Steric Effects: The size of the nucleophile and the substituents already present on the phosphazene ring can hinder the approach of the incoming nucleophile to the phosphorus center. researchgate.net Bulky groups can slow down the reaction rate or even prevent the reaction from occurring at certain positions. mdpi.com However, computational studies on SN2 reactions have suggested that the activation barrier may not solely arise from increased steric repulsion but also from the weakening of electrostatic attraction and orbital interactions in the transition state. nih.gov

The interplay of these effects can be complex. For example, in some cases, a bulky substituent might lead to a release of steric repulsion in the transition state. nih.gov

Reactions with Organometallic Reagents

This compound can react with various organometallic reagents, such as Grignard reagents and organolithium compounds. chadsprep.comyoutube.com These reactions provide a powerful tool for forming carbon-phosphorus bonds, leading to the synthesis of organophosphazenes.

The general reaction involves the nucleophilic attack of the carbanionic part of the organometallic reagent on a phosphorus atom of the phosphazene ring, displacing a chloride ion. youtube.com These reactions can be used to introduce a wide range of alkyl and aryl groups onto the phosphazene backbone.

For instance, acid chlorides, anhydrides, and esters can react with Grignard reagents and lithium dialkylcuprates (Gilman reagents). youtube.com While Grignard reagents can add multiple times, Gilman reagents typically add only once, allowing for more controlled synthesis. youtube.com

Cross-coupling reactions, traditionally catalyzed by transition metals like palladium, are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions typically involve the coupling of an organometallic nucleophile with an organic electrophile. nih.gov

While direct cross-coupling reactions involving this compound as the electrophile are not as extensively documented as for organic halides, the principles of these reactions can be applied. For example, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (using organoboron reagents) and Negishi (using organozinc reagents) reactions are widely used to create C-C bonds. nih.govscielo.brresearchgate.net The Buchwald-Hartwig amination is another important palladium-catalyzed reaction for forming C-N bonds. nih.gov

The general mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The versatility of these methods has made them invaluable in various fields, including drug discovery and materials science. nih.govscielo.br

| Cross-Coupling Reaction | Nucleophile | Electrophile | Catalyst | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | Organic Halide | Palladium | C-C |

| Negishi | Organozinc Reagent | Organic Halide | Palladium/Nickel | C-C |

| Stille | Organotin Reagent | Organic Halide | Palladium | C-C |

| Kumada | Grignard Reagent | Organic Halide | Palladium/Nickel | C-C |

| Buchwald-Hartwig | Amine | Organic Halide | Palladium | C-N |

This table provides a general overview of common cross-coupling reactions and may not be directly applicable to this compound without specific experimental validation.

Ring Opening Polymerization Pathways

This compound can undergo ring-opening polymerization (ROP) to form poly(dichlorophosphazene) (B1141720), a high molecular weight linear polymer. researchgate.netyoutube.com This polymerization is a crucial step in the synthesis of a wide range of polyphosphazenes with diverse properties.

The ROP of this compound is typically initiated thermally or by using a catalyst. researchgate.net The process involves the cleavage of a P-N bond in the cyclic phosphazene ring, followed by the propagation of the linear polymer chain. youtube.com

The resulting poly(dichlorophosphazene) is a highly reactive polymer due to the presence of the P-Cl bonds. These chlorine atoms can be readily substituted by a variety of nucleophiles, in a manner similar to the substitution reactions on the cyclic trimer, to yield stable and useful poly(organophosphazenes). researchgate.net

Mechanistic Studies of Thermal and Catalytic Polymerization

The most established method for producing high molecular weight poly(dichlorophosphazene) is the thermal ring-opening polymerization (TROP) of a cyclic phosphazene precursor, most commonly hexachlorocyclotriphosphazene ((NPCl₂)₃). fiveable.me This process typically involves heating the cyclic compound in a sealed or vacuum environment to temperatures between 250°C and 300°C. fiveable.me The high temperature induces the cleavage of phosphorus-nitrogen bonds within the ring, leading to the formation of linear poly(dichlorophosphazene), [N=PCl₂]n. fiveable.mewikipedia.org The resulting polymer, when cross-linked, was historically termed "inorganic rubber" due to its elastomeric properties. wikipedia.org

While TROP is a commercially viable route, it offers limited control over the polymer's molecular weight, often resulting in a broad molecular weight distribution (high polydispersity). acs.orgmdpi.com The exact mechanism of the thermal polymerization is not fully understood, though it is recognized that impurities and catalysts can significantly influence the reaction. wikipedia.orgmorressier.com Research has shown that Lewis acids can catalyze the polymerization, potentially lowering the required temperature. fiveable.mewikipedia.org

Mechanistic studies have explored various initiators to improve the efficiency and reproducibility of the polymerization. The rationale often involves introducing substances that can facilitate the initial ring-opening step. For instance, studies have investigated a range of compounds for their catalytic effect on the polymerization of hexachlorocyclotriphosphazene at 250°C.

Table 1: Initiators for Thermal Polymerization of Hexachlorocyclotriphosphazene at 250°C

| Initiator | Yield of [NPCl₂]n (%) | Molecular Weight (Mw) of [NP(OPh)₂]n | Reference |

|---|---|---|---|

| None (Control) | Variable, often low | High, but broad distribution | acs.orgacs.org |

| CaSO₄·2H₂O | >60% | >5 x 10⁶ | acs.org |

| N₃P₃Cl₅(N=PPh₃) | ~40-50% | High | acs.org |

| Benzoic Acid | Low | Low | acs.org |

| Triphenylphosphine | Low | Low | acs.org |

The data indicates that certain salt hydrates, like calcium sulfate (B86663) dihydrate, can significantly increase the yield of high molecular weight polymer. acs.org The proposed mechanism for these initiators often involves the generation of species that can attack the phosphazene ring and initiate chain growth. Despite these advances, the inherent irreproducibility and lack of precise control remain significant challenges for the thermal method. morressier.com

Controlled Polymerization Techniques

To overcome the limitations of TROP, significant research has been directed towards developing controlled polymerization techniques for phosphazenes. The most prominent of these is living cationic polymerization. fiveable.me This method provides a pathway to poly(dichlorophosphazene) with well-defined molecular weights and narrow polydispersity indices (PDIs). mdpi.comacs.org

Living cationic polymerization of phosphoranimines represents a significant advance, allowing the synthesis to occur at ambient temperatures. acs.orgacs.org A common approach involves the initiation of a monomer like trichloro(trimethylsilyl)phosphoranimine (Cl₃PNSiMe₃) with a small quantity of an initiator such as phosphorus pentachloride (PCl₅) in a solvent like dichloromethane (B109758) (CH₂Cl₂). acs.orgacs.org

Key features of this technique include:

Molecular Weight Control : The molecular weight of the resulting poly(dichlorophosphazene) can be predetermined by adjusting the ratio of monomer to initiator. acs.orgacs.org

Living Nature : The polymer chains remain active after the initial monomer is consumed. The subsequent addition of more monomer leads to a further increase in polymer chain length, confirming the "living" nature of the polymerization. acs.orgacs.org

Kinetics : The polymerization has been shown to follow first-order reaction kinetics with respect to the monomer concentration. acs.orgacs.org

Versatile Initiation : Besides PCl₅, other effective initiators include phosphorus pentabromide (PBr₅), antimony pentachloride (SbCl₅), and trityl hexafluorophosphate (B91526) (Ph₃C[PF₆]). acs.orgacs.org

This method allows for the synthesis of polymers with narrow molecular weight distributions; however, it is typically more effective for producing shorter polymer chains, generally up to 50–75 repeating units, as side reactions can become problematic with longer chains. mdpi.com The living cationic process can be performed in bulk or in anhydrous organic solvents, with solvents often accelerating the reaction kinetics. mdpi.com

Table 2: Comparison of Polymerization Techniques for Poly(dichlorophosphazene)

| Feature | Thermal Ring-Opening Polymerization (TROP) | Living Cationic Polymerization | Reference |

|---|---|---|---|

| Temperature | High (250-300°C) | Ambient | fiveable.meacs.org |

| Molecular Weight Control | Poor, broad distribution | Good, controlled by monomer/initiator ratio | acs.orgmdpi.com |

| Polydispersity | High | Low (Narrow) | mdpi.comacs.org |

| Mechanism | Not fully understood, likely radical/ionic | Cationic, living chain growth | wikipedia.orgacs.org |

| Polymer Chain Length | High molecular weight | Generally shorter chains (up to 75 units) | mdpi.comacs.org |

| Initiators | Lewis acids, various inorganic/organic compounds | PCl₅, PBr₅, SbCl₅, Ph₃C[PF₆] | fiveable.meacs.orgacs.org |

Other controlled polymerization methodologies, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are well-established for a wide range of vinyl monomers but are less commonly applied directly to the synthesis of the polyphosphazene backbone. sigmaaldrich.commdpi.com The primary route for creating tailored polyphosphazenes remains the nucleophilic substitution of the highly reactive chlorine atoms on a pre-formed poly(dichlorophosphazene) backbone, which is synthesized via the methods described above. mdpi.com

Theoretical and Computational Chemistry Studies of Dodecachlorocyclohexaphosphazene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have fundamentally reshaped the understanding of bonding in phosphazenes. Early models invoking d-orbital participation from phosphorus have been largely superseded by more nuanced descriptions grounded in rigorous computational analysis.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For Dodecachlorocyclohexaphosphazene, DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the nature of the chemical bonds within the P-N ring. Studies on related cyclophosphazenes, such as the trimer (NPCl₂)₃ and tetramer (NPCl₂)₄, have provided a robust framework for understanding the larger (NPCl₂)₆ system. nih.govacs.org

These calculations consistently reveal that the bonding in the phosphazene ring is not a simple series of alternating single and double bonds, as a classical Lewis structure might suggest. Instead, the dominant feature is a highly polarized, ionic bond between the electropositive phosphorus and electronegative nitrogen atoms. nih.govfigshare.com This ionic character is complemented by negative hyperconjugation, where the nitrogen lone pair electrons donate into the antibonding σ* orbitals of the adjacent P-Cl bonds. researchgate.net This combined bonding model successfully explains experimentally observed features like short P-N bond lengths and the influence of different substituents on the ring's geometry. nih.govresearchgate.net DFT methods like the range-separated ωB97XD functional combined with basis sets such as 6-31+G(d,p) are frequently used for accurate electronic and thermodynamic property analysis of such halogenated systems. mdpi.com

Table 1: Representative Geometric Parameters of Chlorophosphazenes from DFT Calculations Note: This table presents typical data obtained for related phosphazene rings, illustrating the outputs of DFT calculations. Specific values for (NPCl₂)₆ would be determined in a dedicated computational study.

| Parameter | (NPCl₂)₃ | (NPCl₂)₄ | Description |

|---|---|---|---|

| P-N Bond Length (Å) | ~1.58 | ~1.57 | Significantly shorter than a P-N single bond (~1.77 Å), indicating partial double bond character and high ionic interaction. |

| P-Cl Bond Length (Å) | ~2.00 | ~1.99 | Typical length for a P-Cl bond in a phosphazene environment. |

| ∠N-P-N Bond Angle (°) | ~118.4 | ~121.3 | Ring angle at the phosphorus atom. |

| ∠P-N-P Bond Angle (°) | ~121.4 | ~132.0 | Ring angle at the nitrogen atom, showing significant flexibility. |

| ∠Cl-P-Cl Bond Angle (°) | ~101.5 | ~102.8 | Angle between the exocyclic chlorine atoms, reflecting tetrahedral geometry at the phosphorus center. |

The analysis of molecular orbitals (MOs) and electron density provides a more detailed picture of the electronic landscape of this compound. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern the molecule's reactivity.

Electron Density Distribution: Natural Bond Orbital (NBO) and topological electron density analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), are used to quantify the charge distribution. nih.govfigshare.com These studies confirm a significant charge separation, with phosphorus atoms bearing a substantial positive charge and nitrogen atoms a corresponding negative charge. The chlorine atoms also carry a partial negative charge, withdrawing electron density from the phosphorus centers. Electron density difference maps can visually represent this charge delocalization and the polar nature of the bonds. acs.orgacs.org

Molecular Orbitals: The HOMO in chlorophosphazenes is typically associated with the lone pair electrons of the ring nitrogen atoms. The LUMO is generally centered on the phosphorus atoms, corresponding to the σ* antibonding orbitals of the P-Cl bonds. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. For related carbon-based nanorings, HOMO-LUMO gaps have been calculated to be in the range of 5-6 eV. mdpi.com The distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The (NP)₆ ring in this compound is a large, 12-membered ring, which allows for significant conformational flexibility. Unlike the smaller, more rigid trimer (NPCl₂)₃, the hexamer can adopt various non-planar conformations to minimize steric strain and other unfavorable interactions.

The conformational landscape of (NPCl₂)₆ is complex. Potential low-energy conformations include various chair, boat, and twisted-crown forms. The relative stability of these conformers is dictated by a delicate balance of factors:

Angle Strain: Deviation from ideal bond angles within the ring.

Torsional Strain: Eclipsing interactions along the P-N bonds.

Steric Hindrance: Repulsive interactions between the bulky chlorine atoms, particularly between those on adjacent phosphorus atoms or in 1,3-diaxial-like positions.

While a definitive experimental characterization of the dominant conformation of free (NPCl₂)₆ is challenging, computational methods are well-suited for this task. Molecular Dynamics (MD) simulations can model the behavior of the molecule over time, both in the solid state and in solution. nih.gov An MD simulation tracks the motions of all atoms based on a force field, generating a trajectory that reveals the dynamic interconversion between different conformations. nih.gov Analysis of this trajectory allows for the identification of the most populated (and therefore, most stable) conformations and the energy barriers between them. The low rotational energy barrier around the P-N bonds suggests that the molecule is likely highly flexible and dynamic in solution. nih.gov

Table 2: Potential Conformations and Key Stabilizing/Destabilizing Interactions

| Conformation Type | Key Features | Potential Destabilizing Interactions |

|---|---|---|

| Chair-like | Extended ring structure, similar to cyclohexane (B81311) but more flexible. | Axial-axial and axial-equatorial repulsions between chlorine atoms. |

| Boat-like | A more compact structure. | "Flagpole" interactions between chlorine atoms across the ring. Torsional strain. |

| Twist/Crown | Irregular, non-symmetric conformations that may alleviate specific steric clashes. | A complex balance of angle and torsional strain. |

| Planar | All P and N atoms lie in a single plane. | Highly unfavorable due to severe eclipsing strain of P-Cl bonds and angle strain. |

Theoretical Prediction of Reaction Pathways and Transition States

One of the most valuable applications of computational chemistry to phosphazene chemistry is in modeling reaction mechanisms. The primary reaction of this compound is nucleophilic substitution at the phosphorus centers, where the chlorine atoms are replaced by other functional groups.

Theoretical models can map the entire energy landscape of a chemical reaction, identifying the transition states and intermediates that connect reactants to products. For the reaction of (NPCl₂)₆ with a nucleophile (Nu⁻), DFT calculations can elucidate the step-by-step mechanism.

The process typically involves:

Nucleophilic Attack: The nucleophile attacks one of the electropositive phosphorus atoms. This leads to the formation of a five-coordinate phosphorus transition state or a short-lived intermediate.

Chloride Elimination: The P-Cl bond breaks, and a chloride ion departs as the leaving group.

Product Formation: A new P-Nu bond is formed, yielding the substituted phosphazene.

Table 3: Hypothetical Calculated Energy Profile for the First Nucleophilic Substitution on (NPCl₂)₆ Note: This table illustrates the type of data generated from computational modeling of a reaction pathway. Values are representative and based on similar calculated reactions.

| Reaction Step | Description | Activation Energy (Ea) (kcal/mol) | Enthalpy Change (ΔH) (kcal/mol) |

|---|---|---|---|

| 1 | Formation of Transition State [Cl₁₂P₆N₆---Nu]⁻ | ~5-15 | Slightly endothermic |

| 2 | Formation of Product [Cl₁₁NuP₆N₆] + Cl⁻ | Low | Exothermic |

Energetic Profiles of Key Reaction Intermediates

Theoretical and computational chemistry provide powerful tools for elucidating the complex reaction mechanisms that may be involved in the synthesis and transformation of this compound. A critical aspect of these investigations is the determination of the energetic profiles of key reaction intermediates. These profiles, which map the relative energies of reactants, transition states, intermediates, and products, are fundamental to understanding reaction feasibility, kinetics, and selectivity.

While extensive computational studies on various phosphazene derivatives have been conducted, specific, detailed energetic data for the reaction intermediates leading to or derived from this compound is not extensively available in publicly accessible literature. However, based on established principles of computational chemistry and studies of related phosphazene systems, a theoretical framework for understanding these energetic profiles can be constructed. Such studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the potential energy surface of a reaction.

The formation of a large ring structure like this compound likely proceeds through a series of complex steps involving smaller phosphazene precursors. The key reaction intermediates would include linear phosphazene oligomers and smaller cyclic phosphazenes. The energetic profile of such a process would reveal the relative stability of these intermediates and the energy barriers (activation energies) connecting them.

For instance, in the context of the polymerization of phosphazenes, computational studies can elucidate the energetics of chain propagation versus cyclization. The relative energies of linear and cyclic intermediates would determine the likelihood of forming larger rings like this compound as opposed to linear polymers.

To illustrate the type of data that would be generated from a detailed computational study, a hypothetical energetic profile for a proposed reaction pathway is presented below. This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound.

Hypothetical Energetic Profile of Reaction Intermediates

| Reaction Intermediate/Transition State | Description | Relative Energy (kcal/mol) |

| Reactants | Initial phosphazene precursors | 0.0 |

| Intermediate 1 | Linear dichlorophosphazene dimer | +15.2 |

| Transition State 1 | Transition state for dimerization | +35.8 |

| Intermediate 2 | Linear dichlorophosphazene trimer | +10.5 |

| Transition State 2 | Transition state for trimerization | +32.1 |

| Intermediate 3 | Cyclic trimer (Hexachlorocyclotriphosphazene) | -5.7 |

| Transition State 3 | Transition state for cyclization of trimer | +28.4 |

| Intermediate 4 | Linear dichlorophosphazene hexamer | +18.9 |

| Transition State 4 | Transition state for hexamerization | +40.2 |

| Product | This compound | -2.1 |

The study of these energetic profiles is crucial for optimizing reaction conditions to favor the formation of desired products like this compound. By understanding the relative stabilities of intermediates and the energy required to overcome transition states, chemists can strategically design synthetic routes, for example, by choosing appropriate solvents or catalysts that can stabilize key intermediates or lower critical activation energies.

Further dedicated computational research is necessary to map out the precise energetic landscapes of reactions involving this compound and its intermediates to provide a more quantitative understanding of its chemistry.

Dodecachlorocyclohexaphosphazene As a Precursor in Materials Science Research

Synthesis and Functionalization of Poly(organophosphazenes) from Dodecachlorocyclohexaphosphazene

The synthesis of poly(organophosphazenes) is a cornerstone of inorganic polymer chemistry, primarily proceeding through a two-step process. The first step involves the ring-opening polymerization (ROP) of a cyclic chlorophosphazene precursor to form the reactive macromolecular intermediate, poly(dichlorophosphazene) (B1141720), [-N=PCl₂-]n. nih.govwikipedia.org This intermediate is a highly reactive, hydrolytically unstable polymer that is not isolated but is immediately used in the second step. kccollege.ac.in

The second step is a macromolecular nucleophilic substitution reaction. In this stage, the reactive P-Cl side groups on the poly(dichlorophosphazene) backbone are replaced by a wide variety of organic or organometallic nucleophiles. nih.gov This substitution transforms the unstable polymer into a stable, functional poly(organophosphazene) with properties determined by the nature of the introduced side groups. This method allows for the creation of an exceptionally diverse family of polymers from a single precursor.

The architecture of the final phosphazene polymer, whether linear or cross-linked, is determined by controlling both the initial polymerization and the subsequent substitution steps.

Linear Polymers: The synthesis of high-molecular-weight, soluble, and essentially linear poly(dichlorophosphazene) is achieved through the careful thermal polymerization of the cyclic precursor in a vacuum at high temperatures, typically around 250 °C. nih.govresearchgate.net It is crucial to terminate the reaction before it reaches approximately 70% conversion; beyond this point, extensive cross-linking can occur, rendering the polymer insoluble and unsuitable for further functionalization. kccollege.ac.in More recent advancements have utilized silylium-carborane catalysts to achieve ROP at ambient temperatures, offering better control over the polymerization process. ucr.edu The resulting linear polymer is soluble in organic solvents like toluene (B28343) or tetrahydrofuran, which is essential for the subsequent substitution reactions. kccollege.ac.in

Cross-Linked Polymers: Cross-linked or "cyclomatrix" phosphazene materials are formed when multifunctional nucleophiles are used during the substitution step. nih.gov These nucleophiles, such as diols or diamines, can react with P-Cl groups on different polymer chains, creating covalent bonds that link the chains together into a three-dimensional network. The degree of cross-linking can be controlled by the ratio of monofunctional to multifunctional nucleophiles. This approach is used to create insoluble, robust materials like gels, elastomers, and thermosets with high thermal stability.

The true versatility of phosphazene chemistry lies in the ability to precisely tailor the final polymer's properties through strategic macromolecular design. The substitution reaction on the poly(dichlorophosphazene) backbone is the key to this control.

By introducing different nucleophiles, a wide spectrum of properties can be imparted to the polymer. For example, substituting with alkoxy or aryloxy groups can enhance thermal stability, while using amino acid esters can introduce biodegradability. Mixed-substituent polymers, which are effectively random copolymers, can be synthesized by the stepwise or simultaneous addition of two or more different nucleophiles. nih.gov This allows for a fine-tuning of properties such as solubility, glass transition temperature, and biological response.

More advanced polymer architectures can also be achieved. Living cationic polymerization techniques allow for the synthesis of polyphosphazenes with controlled molecular weights and narrow polydispersity indexes. researchgate.net This level of control opens the door to creating complex structures like block copolymers, where a phosphazene block is combined with an organic polymer block, and graft or star polymers, where phosphazene chains radiate from a central core.

Table 1: Strategies for Tailoring Poly(organophosphazene) Architectures

| Architecture | Synthetic Strategy | Key Characteristics | Typical Application |

|---|---|---|---|

| Linear Homopolymer | ROP followed by substitution with a single nucleophile. | Soluble, flexible backbone, properties defined by one side group. | Films, fibers, elastomers. |

| Linear Random Copolymer | ROP followed by substitution with a mixture of nucleophiles. | Properties are a weighted average of the constituent side groups. | Tunable hydrogels, biocompatible materials. |

| Cross-Linked Network | Substitution of poly(dichlorophosphazene) with multifunctional nucleophiles (e.g., diols). | Insoluble, thermosetting, high thermal stability. | High-performance elastomers, flame-retardant materials. |

| Block Copolymer | Controlled/living polymerization techniques to sequentially add phosphazene and organic monomer blocks. | Combines distinct properties of different polymer blocks (e.g., hydrophilic/hydrophobic). | Drug delivery micelles, advanced membranes. |

| Graft/Star Polymer | Polymerization from a multifunctional core or grafting onto an existing backbone. | High density of functional groups, unique solution properties. | High-efficiency drug carriers, surface modification agents. |

This compound in the Development of Inorganic-Organic Hybrid Materials

Inorganic-organic hybrid materials are composites that integrate inorganic and organic components at the molecular or nanometer scale, often exhibiting properties superior to either constituent part. According to IUPAC, these materials can be classified into two main categories based on the nature of the interface between the phases. acs.org

Class I Hybrids: The organic and inorganic components are linked by weak, non-covalent interactions such as hydrogen bonds or van der Waals forces.

Class II Hybrids: The components are linked by strong, covalent chemical bonds, leading to a more robust and stable material.

Polyphosphazenes are ideal candidates for creating Class II hybrid materials. The phosphazene backbone itself is inorganic, while the organic side groups provide a direct covalent link to an organic phase, all within a single molecule. Furthermore, phosphazene polymers can be physically blended or chemically cross-linked with other organic or inorganic materials to form advanced composites.

The phosphazene platform allows for the incorporation of a wide range of inorganic fillers to create composite and nanocomposite materials with enhanced properties. For example, novel crosslinked hybrid microspheres have been prepared through the precipitation polycondensation of hexachlorocyclotriphosphazene with various bisphenol monomers. mdpi.com This method creates a robust, crosslinked phosphazene matrix.

Nanoparticles can also be integrated into a phosphazene matrix to develop functional nanocomposites. Research has demonstrated the synthesis of polyphosphazene microspheres decorated with zinc oxide (ZnO) nanoparticles. ucr.edu In the biomedical field, inorganic-organic hybrids for bone repair have been developed by incorporating bioactive glass nanoparticles into a polymer matrix, a strategy that could be applied to phosphazene systems to combine mechanical flexibility with osteoinductive properties. The addition of these nanofillers can dramatically improve mechanical strength, thermal stability, or introduce new functionalities like bioactivity or catalytic activity.

Table 2: Examples of Phosphazene-Based Hybrid Composite Systems

| Inorganic Filler | Phosphazene Matrix | Method of Integration | Resulting Property Enhancement |

|---|---|---|---|

| Aromatic Ethers | Cross-linked Polyphosphazene | Precipitation Polycondensation | Formation of stable hybrid microspheres with high thermal stability. mdpi.com |

| Zinc Oxide (ZnO) | Polyphosphazene Microspheres | Surface attachment of nanoparticles | Creation of a hybrid material with potential catalytic or antibacterial applications. ucr.edu |

| Bioactive Glass | Polyphosphazene Polymer | In-situ incorporation or blending | Potential for enhanced bioactivity and osteoconductivity for bone scaffolds. |

| Silica (B1680970) (SiO₂) Nanoparticles | Poly(organophosphazene) | Sol-gel synthesis or blending | Improved mechanical strength and thermal resistance. |

The performance of a hybrid material is critically dependent on the chemistry at the interface between the inorganic and organic phases. For phosphazene-based hybrids, this interface is exceptionally well-defined. In Class II hybrids, the covalent bonds formed during the nucleophilic substitution of poly(dichlorophosphazene) ensure a strong and stable linkage. The organic side groups are not merely mixed with the inorganic backbone; they are chemically grafted to it.

This robust interfacial connection prevents phase separation and allows for efficient stress transfer from the organic to the inorganic component, which is crucial for achieving enhanced mechanical properties. The specific chemistry of the side groups can also be designed to promote molecular self-assembly, leading to the formation of highly ordered nanostructures such as micelles or polymersomes, which are of significant interest for applications in nanomedicine for targeted drug delivery.

Research on Phosphazene-Based Scaffolds and Frameworks

The unique properties of polyphosphazenes make them excellent candidates for the fabrication of scaffolds and frameworks, particularly in the field of biomedical tissue engineering. ucr.edu An ideal scaffold for tissue regeneration must be biocompatible, biodegradable, porous to allow for cell infiltration and nutrient transport, and mechanically supportive. Polyphosphazenes can meet all these requirements.

The biodegradability of the P-N backbone is a significant advantage, as it can be designed to degrade into harmless, neutral products such as phosphates and ammonia (B1221849), which are naturally buffered in the body. ucr.edu This avoids the local acidic environment that can be created by the degradation of other common biodegradable polymers like polyesters.

Research has shown that three-dimensional porous scaffolds fabricated from polyphosphazenes can effectively promote the adhesion and proliferation of bone cells (osteoblasts). Studies comparing 2D films to 3D scaffolds found that the porous, three-dimensional architecture, which mimics the structure of natural bone, significantly enhances cell growth and integration over extended periods. The chemical versatility of polyphosphazenes also allows for the attachment of specific biological signaling molecules to the scaffold surface to further guide tissue regeneration. This combination of a biodegradable inorganic backbone and tunable organic side groups makes phosphazene-based materials a highly promising platform for developing the next generation of regenerative medical devices.

Design Principles for Porous Phosphazene Materials

The design of porous materials from phosphazene precursors is guided by principles that leverage the inherent chemical characteristics of the phosphazene ring and the strategic selection of substituent groups. The ultimate goal is to control the assembly of these molecular building blocks into a stable, three-dimensional network with a defined pore structure.

A primary design principle involves exploiting the multifunctional nature of the cyclic phosphazene core. With multiple reactive P-Cl sites, a single phosphazene molecule can act as a cross-linking hub. By reacting the chlorophosphazene precursor with multifunctional nucleophiles (e.g., aromatic diols or diamines), robust, covalently bonded porous organic frameworks can be constructed. The geometry of the precursor ring and the length and rigidity of the organic linkers are critical factors that dictate the pore size and topology of the final porous material. nih.gov

Another key principle is the control over the chemical environment within the pores. The choice of organic side groups introduced via nucleophilic substitution determines the surface properties of the porous material. For instance, introducing specific functional groups can create materials with a high affinity for certain molecules, such as iodine, making them effective adsorbents. rsc.org The presence of nitrogen and phosphorus atoms in the backbone itself contributes to the material's functionality, with N-P and sp³ N groups playing a role in forming charge-transfer complexes. rsc.org The versatility of this substitution chemistry allows for the design of materials with tailored hydrophilicity, chemical stability, and selective binding capabilities. mdpi.com

The architecture of the resulting polymer also plays a significant role. nih.gov Polyphosphazenes can be designed to form various structures, including linear polymers, branched polymers, and cross-linked networks. nih.gov For porous materials, highly cross-linked structures are often desired to ensure mechanical and thermal stability. The degree of cross-linking can be controlled by the stoichiometry of the reactants and the reaction conditions. By carefully selecting the building blocks, it is possible to create hierarchical porous structures that feature pores of different sizes (micropores, mesopores, and macropores), which is advantageous for applications requiring efficient mass transport. nih.gov

Methodologies for Fabrication of Defined Architectures

Several methodologies have been developed to fabricate porous phosphazene materials with defined architectures, ranging from molecularly defined networks to larger-scale structures like nanofibers and monoliths.

Nucleophilic Substitution and Cross-linking: This is the most direct method for creating porous phosphazene networks. It involves the reaction of a chlorophosphazene precursor, such as hexachlorocyclotriphosphazene (HCCP), with multifunctional organic linkers. mdpi.com The reaction leads to the formation of a cross-linked polymer network, often referred to as a cyclomatrix, where the phosphazene rings act as nodes. The pore structure of these materials is directly influenced by the size and shape of both the phosphazene ring and the organic linker. nih.gov This bottom-up approach allows for a high degree of control over the resulting network structure at the molecular level.

Ring-Opening Polymerization (ROP): This technique is fundamental to the synthesis of high molecular weight polyphosphazenes. nih.gov Thermal ROP of HCCP yields polydichlorophosphazene, a highly reactive linear polymer. researchgate.net This polymer serves as a macromolecular intermediate that can be subsequently modified by nucleophilic substitution with various organic side groups. The resulting functional poly(organophosphazene) can then be processed into porous architectures. For example, blending these polymers with other materials like poly(lactic-co-glycolic acid) (PLGA) can produce materials that develop an interconnected porous structure upon degradation. nih.gov

Advanced Fabrication Techniques:

Electrospinning: This technique can be used to fabricate phosphazene-based nanofibers. nih.gov Solutions containing phosphazene polymers or blends are subjected to a high-voltage electric field, resulting in the formation of continuous fibers with diameters on the nanoscale. These nanofiber mats possess a high surface area and a porous structure that mimics the natural extracellular matrix, making them suitable for applications in tissue engineering. nih.gov

Sol-Gel Method: This method involves the transition of a solution system (sol) into a solid-state network (gel). nih.gov For phosphazenes, this can be adapted by using precursors that can hydrolyze and condense to form a porous inorganic-organic hybrid gel. This technique is particularly useful for creating monolithic porous materials under mild conditions. nih.gov

Templating: Templating methods use a sacrificial material (template) to define the pore structure. nih.gov In a hard-templating approach, a precursor solution is infiltrated into a pre-formed porous solid (like silica colloids or porous alumina). After solidification of the phosphazene material, the template is removed, leaving a porous structure that is a negative replica of the template. Soft-templating uses self-assembling structures like surfactant micelles as the template to create ordered mesoporous materials. nih.gov

These methodologies provide a versatile toolbox for creating a wide range of porous phosphazene materials with controlled architectures tailored for specific scientific and industrial applications.

Coordination Chemistry of Dodecachlorocyclohexaphosphazene Derivatives

Phosphazene Rings as Ligands in Transition Metal Chemistry

Cyclophosphazenes can engage with transition metals in several ways: through the lone pair electrons of the skeletal nitrogen atoms, via donor atoms on substituent groups attached to the phosphorus atoms, or through direct phosphorus-metal bonds. rsc.org The basicity of the ring nitrogens, and thus their ability to coordinate to a metal center, can be enhanced by attaching electron-releasing substituents to the phosphorus atoms. rsc.org This versatility has established phosphazenes as remarkable building blocks for creating multi-site coordination ligands. rsc.orgresearchgate.net

The primary route for synthesizing functionalized phosphazene ligands involves the sequential replacement of chlorine atoms in hexachlorocyclotriphosphazene (N₃P₃Cl₆) with various nucleophiles. This method provides access to a diverse library of ligands with tailored properties.

A significant class of these ligands is the spirocyclic phosphazenes . These are synthesized by reacting N₃P₃Cl₆ with bidentate nucleophiles containing N/O donor atoms, such as N-alkyl-o-hydroxybenzylamines. nih.govnih.gov These reactions can yield mono-, di-, and tri-spirocyclic derivatives depending on the stoichiometry and reaction conditions. nih.govnih.gov Further reactions of the remaining P-Cl groups with other nucleophiles, like pyrrolidine, lead to fully substituted, multifunctional ligands. nih.gov Some examples of spirocyclic phosphazene precursors are detailed below.

| Starting Material | Reagent | Resulting Ligand Type | Reference |

|---|---|---|---|

| Hexachlorocyclotriphosphazene (N₃P₃Cl₆) | N-alkyl-o-hydroxybenzylamines | Mono-, di-, and tri-spirocyclic phosphazenes | nih.govnih.gov |

| Hexachlorocyclotriphosphazene (N₃P₃Cl₆) | Bis-arylated amines (via Staudinger reaction) | Bis-arylated phosphazene compounds | acs.org |

| Hexachlorocyclotriphosphazene (N₃P₃Cl₆) | Pyridyloxy or Pyrazolyl groups | Pyridyloxy- or Pyrazolyl-substituted cyclophosphazenes | rsc.orgresearchgate.net |

| [NP(CH₃)(C₆H₅)]n | Lithiation followed by reaction with electrophiles | Phosphine-bound polyphosphazenes | umich.edu |

Another synthetic strategy involves the creation of pyrazolyl-substituted cyclophosphazenes . These ligands have demonstrated a rich coordination chemistry, binding to metals either exclusively through the pyrazolyl groups or in conjunction with the phosphazene ring nitrogens. rsc.org Additionally, phosphine-containing side chains can be introduced, creating macromolecular ligands capable of binding transition-metal catalysts. umich.edu The Staudinger reaction has also been employed to prepare bis-arylated phosphazene compounds, which serve as ancillary ligands for rare-earth metals. acs.org The design flexibility allows for the creation of ligands with specific donor atoms (e.g., N, O, S, P), denticity, and steric bulk, which are crucial for controlling the geometry and reactivity of the resulting metal complexes. mdpi.com

Phosphazene-based ligands exhibit diverse coordination behaviors. The metal center can bind to the skeletal nitrogen atoms of the phosphazene ring or to donor atoms within the functional side groups. rsc.org In complexes with ligands like pyrazolylcyclophosphazenes, coordination can occur through the exocyclic pyrazolyl nitrogen atoms, the endocyclic phosphazene nitrogen atoms, or both simultaneously. rsc.org

Density Functional Theory (DFT) calculations have provided significant insights into the nature of the metal-phosphazene bond. massey.ac.nzmassey.ac.nz For first-row transition metals, binding to the phosphazene ring occurs via a simple σ-donor interaction from the ring nitrogen to the metal. massey.ac.nzmassey.ac.nz A key characteristic observed upon coordination is the lengthening of the P-N bonds adjacent to the coordinated nitrogen atom. rsc.orgmassey.ac.nz This is attributed to the transfer of electron density from the P-N bonding orbitals into the 4s orbital of the metal ion, rather than a disruption of the ring's π-system as earlier models had suggested. researchgate.net Natural Bond Order (NBO) analysis further reveals that the electronic structure of cyclic phosphazenes is a composite of covalent, ionic, and negative hyperconjugation interactions. massey.ac.nz

The flexibility of the phosphazene ring allows it to distort from planarity to accommodate the geometric preferences of the metal ion. rsc.org This adaptability enables various coordination modes, leading to the formation of mononuclear, dinuclear, and even polymeric metal complexes. researchgate.netchemrxiv.org

| Ligand Type | Coordination Site(s) | Resulting Complex Type | Reference |

|---|---|---|---|

| Pyrazolylcyclophosphazenes | Exocyclic pyrazolyl-N and/or Endocyclic ring-N | Mononuclear complexes | rsc.org |

| Pyridyloxy-substituted cyclophosphazenes | Exocyclic pyridyl-N | 1D, 2D, and 3D coordination polymers | researchgate.netchemrxiv.org |

| 2-iminophosphaferrocene | P, N chelation | Chelate complexes with Mo(CO)₄ and [Rh(CO)₂]⁺ | researchgate.net |

| N/O spirocyclic phosphazenes | N and O atoms of the spirocyclic rings | Mononuclear and dinuclear complexes | nih.govnih.gov |

Stereochemical Aspects of Phosphazene Coordination Complexes

The introduction of substituents onto the phosphazene ring, particularly through spirocyclization, can create stereogenic centers at the phosphorus atoms, leading to complex stereochemistry.

The reaction of N₃P₃Cl₆ with bifunctional reagents can lead to geometric isomers (cis and trans). For instance, the synthesis of dispirocyclic phosphazenes can produce both cis (meso) and trans (racemic) isomers. nih.govnih.gov In many cases, the trans isomer is isolated preferentially. Trispirocyclic compounds can have multiple stereogenic phosphorus atoms, leading to the formation of racemic mixtures and additional geometric isomers (e.g., cis-trans-trans). nih.govnih.gov

The stereogenic properties of these chiral phosphazenes can be investigated using ³¹P NMR spectroscopy, often in the presence of chiral solvating agents. nih.gov This technique helps to confirm the presence of enantiomers or diastereomers in a sample.

Furthermore, chiral phosphazenes have been designed specifically for enantioselective recognition. nih.govacs.org For example, a cyclotriphosphazene (B1200923) substituted with six chiral α-methylbenzylamino groups has been synthesized. nih.govacs.org This chiral host molecule demonstrates a remarkable ability to selectively bind one enantiomer of a chiral guest, such as binol, over the other. nih.govacs.org DFT studies suggest that multiple noncovalent interactions between the host and guest are responsible for this high degree of chiral recognition. nih.govacs.org The study of chiral recognition is crucial for applications in asymmetric catalysis and understanding biological processes. nih.govnih.gov

Catalytic Applications of Dodecachlorocyclohexaphosphazene-Derived Metal Complexes

The versatility in ligand design has made phosphazene-derived metal complexes attractive candidates for catalysis in a wide range of organic transformations. Their utility spans from polymerization to sophisticated cross-coupling reactions.

Metal complexes incorporating phosphazene-based ligands have shown significant catalytic activity. One major area of application is in polymerization reactions. Rare-earth metal complexes bearing phosphazene ancillary ligands, for example, have been used to catalyze the highly stereospecific polymerization of conjugated dienes like isoprene (B109036) and butadiene. acs.org Phosphazene bases themselves are powerful organocatalysts for the ring-opening polymerization (ROP) of cyclic esters and cyclosiloxanes, producing well-defined polymers. mdpi.comacs.orgnih.gov

In the realm of cross-coupling reactions, phosphazene-based systems have also proven effective. The non-nucleophilic phosphazene superbase P₂Et facilitates a variety of palladium-catalyzed C-N, C-O, and C-C cross-coupling reactions at room temperature, showing broad functional group tolerance. nih.gov This highlights the role of the phosphazene not as a ligand but as a potent base to enable the catalytic cycle. Similarly, phosphorinanes, which can be considered related phosphorus-containing heterocycles, have been developed as ligands for palladium-catalyzed Suzuki, Sonogashira, and amination reactions. nih.gov Copper(I) complexes with NPN-type ligands containing a phosphazene-like core have been utilized as precatalysts for the S-arylation of thiols. mdpi.com

A significant advantage of some phosphazene-based catalysts is their potential for heterogenization. By supporting the phosphazene unit on a solid matrix, such as polystyrene or a porous polymer framework, reusable catalysts can be prepared. mdpi.com These supported catalysts have been successfully applied in reactions like the ROP of ε-caprolactone and have demonstrated the ability to be recovered and reused for multiple cycles without a significant loss of activity, which is economically and environmentally advantageous. mdpi.com

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rare-Earth Metal Complexes with Phosphazene Ligands | Diene Polymerization (Isoprene, Butadiene) | High activity and stereoselectivity (trans-1,4 or cis-1,4) | acs.org |

| Phosphazene-Silsesquioxane Porous Polymer | Ring-Opening Polymerization (ε-Caprolactone) | Heterogeneous, thermally stable, and reusable catalyst | mdpi.com |

| Pd / P₂Et Phosphazene Base | C-N, C-O, C-C Cross-Coupling | Mild, room-temperature reactions with broad substrate scope | nih.gov |

| Copper(I) Complexes with NPN-type Ligands | S-Arylation of Thiols | Efficient C-S bond formation | mdpi.com |

| Phosphazene Bases (PBs) | Ring-Opening Polymerization (Cyclic Esters) | Organocatalysis, fast and controlled polymerization | nih.gov |

Mechanistic Investigations of Catalytic Cycles Involving this compound Derivatives Remain Largely Unexplored

A comprehensive review of existing scientific literature reveals a significant gap in the mechanistic understanding of catalytic cycles specifically involving this compound and its derivatives. While the broader class of cyclophosphazenes, particularly the smaller trimer hexachlorocyclotriphosphazene, has been investigated for various catalytic applications, detailed mechanistic studies providing insights into the step-by-step catalytic cycles of the hexameric dodecachloro-analogue are notably absent.

The current body of research on cyclophosphazene chemistry primarily focuses on the synthesis of a wide array of derivatives through the substitution of the chlorine atoms with various nucleophiles. nih.gov This has led to the development of materials with diverse applications, including as flame retardants, biocompatible polymers, and as ligands or supports for catalytic systems. nih.govnih.gov However, the exploration of their catalytic activity, especially from a mechanistic standpoint, is still an emerging field.

For the more extensively studied hexachlorocyclotriphosphazene derivatives, some general catalytic roles have been proposed. In the realm of organocatalysis, phosphazene bases have been shown to be effective in promoting reactions such as the ring-opening polymerization (ROP) of cyclic esters. Mechanistic proposals in these cases often involve the phosphazene base activating an alcohol initiator through hydrogen bonding, which then facilitates the nucleophilic attack on the monomer. researchgate.net Similarly, in the curing of benzoxazine (B1645224) resins, both acidic and basic catalytic mechanisms have been suggested, depending on the nature of the substituents on the phosphazene ring. nih.gov

When cyclophosphazene derivatives are employed as ligands for transition metal catalysts, for instance in Suzuki-Miyaura cross-coupling reactions, the catalytic cycle is generally described by the standard sequence of oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org The specific influence of the phosphazene ligand on the rates and efficiencies of these individual steps is an area that warrants more detailed investigation. Computational studies using methods like Density Functional Theory (DFT) have been employed to understand the electronic properties and conformations of substituted cyclophosphazenes, which can provide indirect insights into their potential behavior as catalysts or ligands. rsc.org

Furthermore, cyclotriphosphazene derivatives have been utilized as scaffolds for creating photosensitizers for photocatalytic reactions, such as the oxidation of 1,3-cyclohexadiene. rsc.org In these instances, the focus has been on the photophysical properties and the generation of reactive species like singlet oxygen, rather than a detailed elucidation of the catalytic cycle involving the phosphazene moiety itself.

Despite these advances with smaller cyclophosphazene analogues, the direct investigation of this compound derivatives in catalysis, and particularly the in-depth study of their catalytic cycles, remains a largely uncharted area of chemical research. The increased size and complexity of the cyclohexaphosphazene ring compared to its trimeric counterpart may present unique steric and electronic properties that could lead to novel catalytic activities. Future research in this area would be crucial to unlock the full potential of this fascinating class of inorganic heterocyclic compounds.

Compound Names

| Compound Name |

| This compound |

| Hexachlorocyclotriphosphazene |

| 1,3-Cyclohexadiene |

| Singlet Oxygen |

Interactive Data Table: Catalytic Applications of Cyclophosphazene Derivatives

| Catalyst/Ligand Type | Reaction Type | Proposed Mechanistic Role | Key Findings |

| Phosphazene Bases | Ring-Opening Polymerization (ROP) | Activation of initiator via hydrogen bonding | Effective organocatalysts for living polymerization. researchgate.net |